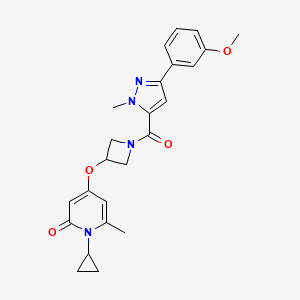

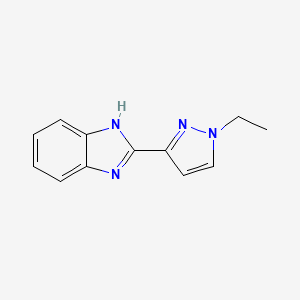

![molecular formula C15H9I2NO2 B2957444 4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile CAS No. 1797075-75-2](/img/structure/B2957444.png)

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile, also known as FB, is a chemical compound with potential applications in scientific research. It is a fluorescent probe that can be used to detect protein interactions and monitor cellular processes.

科学的研究の応用

Photodynamic Agents for Cancer Therapy

Hydroxyphthalocyanines derived from benzyl-substituted phthalonitriles have been studied for their potential as sensitizers in photodynamic therapy (PDT) of cancer. These compounds, including variants with different hydroxy substituent configurations, have shown varying degrees of efficacy in inducing tumor necrosis in mammary tumor cell lines and in vivo studies. The position of the substituents on the phthalocyanine macrocycle is critical for optimizing tumor response, underscoring the potential of unsymmetrical phthalocyanines in PDT (Hu et al., 1998).

Benzisothiazole Ring Formation

The reactions of oxime-thiophenolate ligands have been explored for the formation and isolation of benzisothiazole rings. These studies involve complex reactions leading to novel compounds with specific structural features, such as a cis-S2N2 square-planar geometry. Such research highlights the versatility of phthalonitrile derivatives in synthesizing complex ring structures with potential applications in material science and medicinal chemistry (Fierro et al., 2006).

Nitrile Oxide Cycloadditions

Research on the regiocontrol of nitrile oxide cycloadditions to allyl alcohols has led to the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines. This demonstrates the chemical reactivity and potential for creating diverse organic compounds from benzonitrile derivatives, which can be applied in synthesizing pharmaceuticals and agrochemicals (Kanemasa et al., 1992).

Phthalocyanine Precursors

Studies on the condensation of phthalonitrile with various agents have produced novel boronic esters and Schiff base compounds with phthalonitrile groups. These compounds, characterized by their ONO binding sites and high stability, underscore the utility of phthalonitrile derivatives in creating materials with potential applications in catalysis, sensor technologies, and organometallic chemistry (Özçelik & Gül, 2012).

Electolyte Additives for High Voltage Batteries

The use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries demonstrates the applicability of benzonitrile derivatives in enhancing the performance and longevity of energy storage devices. This research highlights how modifications to benzonitrile structures can lead to significant improvements in battery technology, offering insights into the development of more efficient and durable power sources (Huang et al., 2014).

特性

IUPAC Name |

4-[(4-formyl-2,6-diiodophenoxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)6-14(17)15(13)20-9-11-3-1-10(7-18)2-4-11/h1-6,8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGMHUHFJXHISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2957368.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)

![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)